![molecular formula C11H14ClNO2 B3375937 Ethyl indoline-3-carboxylate hydrochloride CAS No. 1158918-79-6](/img/structure/B3375937.png)
Ethyl indoline-3-carboxylate hydrochloride
Overview
Description
Ethyl indoline-3-carboxylate hydrochloride is a chemical compound with the IUPAC name ethyl indoline-3-carboxylate hydrochloride . It has a molecular weight of 227.69 and its InChI code is 1S/C11H13NO2.ClH/c1-2-14-11(13)9-7-12-10-6-4-3-5-8(9)10;/h3-6,9,12H,2,7H2,1H3;1H .
Synthesis Analysis
Indole derivatives, including Ethyl indoline-3-carboxylate hydrochloride, are synthesized from tryptophan via intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole .Molecular Structure Analysis
The molecular structure of Ethyl indoline-3-carboxylate hydrochloride consists of a heterocyclic system, which is significant in natural products and drugs . This structure plays a main role in cell biology .Chemical Reactions Analysis
Ethyl indoline-3-carboxylate hydrochloride is involved in various chemical reactions. For instance, it has been reported that ethyl 1H-indole-3-carboxylates showed anti-viral activity in Huh-7.5 cells .Physical And Chemical Properties Analysis
Ethyl indoline-3-carboxylate hydrochloride is a powder at room temperature . More detailed physical and chemical properties were not found in the retrieved papers.Safety and Hazards
Future Directions
Indole derivatives, including Ethyl indoline-3-carboxylate hydrochloride, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis has attracted the attention of the chemical community .
properties
IUPAC Name |
ethyl 2,3-dihydro-1H-indole-3-carboxylate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-2-14-11(13)9-7-12-10-6-4-3-5-8(9)10;/h3-6,9,12H,2,7H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVZZTHZNFVPSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC2=CC=CC=C12.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735645 | |
Record name | Ethyl 2,3-dihydro-1H-indole-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl indoline-3-carboxylate hydrochloride | |
CAS RN |
1158918-79-6 | |
Record name | Ethyl 2,3-dihydro-1H-indole-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2,3-dihydro-1H-indole-3-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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